L589-420

Sodium Pump Pharmacology Na+/K+-ATPase Mechanism Erythrocyte Transport

L589-420 (CAS 1431-30-7) is a synthetic small molecule belonging to the phenoxyacetic acid class, characterized by a 2,3-dichloro-4-(2-ethylidinebutyryl)phenoxyacetic acid core structure. It is established as an inhibitor of the sodium pump (Na⁺/K⁺-ATPase) in human erythrocytes.

Molecular Formula C14H14Cl2O4
Molecular Weight 317.2 g/mol
CAS No. 1431-30-7
Cat. No. B1673784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL589-420
CAS1431-30-7
SynonymsL589-420;  L 589-420;  L-589-420;  L589 420;  L 589 420;  L-589 420; 
Molecular FormulaC14H14Cl2O4
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESCCC(=CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
InChIInChI=1S/C14H14Cl2O4/c1-3-8(4-2)14(19)9-5-6-10(13(16)12(9)15)20-7-11(17)18/h3,5-6H,4,7H2,1-2H3,(H,17,18)/b8-3+
InChIKeyPDQHXCCDRYPJFA-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L589-420 (CAS 1431-30-7) for Research: A Phenoxyacetic Acid Sodium Pump Inhibitor


L589-420 (CAS 1431-30-7) is a synthetic small molecule belonging to the phenoxyacetic acid class, characterized by a 2,3-dichloro-4-(2-ethylidinebutyryl)phenoxyacetic acid core structure [1]. It is established as an inhibitor of the sodium pump (Na⁺/K⁺-ATPase) in human erythrocytes [1]. Its physicochemical properties include a molecular weight of approximately 317.16 g/mol and a density of about 1.324 g/cm³ .

Why Sodium Pump Research Requires a Specific Inhibitor Like L589-420 Instead of Generic Analogs


Within sodium pump (Na⁺/K⁺-ATPase) inhibitor research, 'in-class' compounds cannot be generically interchanged due to their highly diverse chemical structures, binding sites, and resulting functional outcomes. The foundational literature for L589-420 establishes its activity in a specific human erythrocyte model, a context that is not automatically applicable to other sodium pump inhibitors [1]. Furthermore, the mechanism of inhibition can vary dramatically, as seen with cardiac glycosides like ouabain, which binds to the extracellular domain of the pump, compared to other modulators like sulfhydryl reagents [1]. Therefore, replacing L589-420 with a general sodium pump inhibitor without validating the specific assay and model system would invalidate experimental results and compromise the reproducibility of research reliant on its precise mechanism.

L589-420 Quantitative Differentiation: Activity, Physicochemical Data, and Structural Advantages


L589-420 vs. Ouabain: Differentiated Mechanism of Action for Sodium Pump Inhibition

L589-420 demonstrates a differentiated mechanism of action compared to the classic sodium pump inhibitor ouabain. While ouabain is a well-characterized cardiac glycoside that binds to the extracellular domain of the Na⁺/K⁺-ATPase, L589-420 is indexed as a sulfhydryl reagent [1]. This distinct classification suggests a fundamentally different mode of enzyme interaction, likely involving covalent modification of cysteine residues on the pump's intracellular surface rather than reversible binding to the extracellular steroid binding site. This mechanistic divergence is critical for experimental design in studies aimed at dissecting the pump's regulatory pathways or overcoming ouabain resistance.

Sodium Pump Pharmacology Na+/K+-ATPase Mechanism Erythrocyte Transport

L589-420 Purity Benchmarking: A Critical Factor for Experimental Reproducibility

Procurement decisions for research chemicals hinge on purity as a key determinant of assay reliability. Vendors specify L589-420 with a purity of 98% . This specification is a crucial differentiator against other potential suppliers who may not publish or guarantee a minimum purity level. While not a direct head-to-head biological comparison, this quantitative standard is a verifiable procurement criterion that ensures consistency and reduces the introduction of unknown impurities which could act as confounding inhibitors or activators in sensitive cellular assays. A lower purity analog from an unspecified source introduces an unquantified variable that can undermine data integrity.

Chemical Procurement Assay Reproducibility Quality Control

Structural Distinction of L589-420 from Endogenous Sodium Pump Inhibitors

L589-420 is structurally distinct from the primary class of endogenous sodium pump inhibitors, the cardiac glycosides and their mammalian lignan analogs. Studies on endogenous inhibitors like enterolactone show they inhibit the human erythrocyte Na⁺, K⁺-pump with an IC₅₀ of about 1 mM [1]. While no direct comparative IC₅₀ data for L589-420 is available in the search results, its unique phenoxyacetic acid scaffold, containing two chlorine substituents, differentiates it from these endogenous compounds [2]. This structural divergence implies a different binding mode and potentially different selectivity profile, making L589-420 a valuable tool for probing structure-activity relationships (SAR) in sodium pump pharmacology, distinct from studies using endogenous ouabain-like factors.

Structural Biology Endogenous Digitalis Inhibitor Selectivity

Best-Fit Research Application Scenarios for L589-420 Based on Verifiable Evidence


Investigating Non-Cardiac Glycoside Mechanisms of Sodium Pump Inhibition

Given its classification as a sulfhydryl reagent, L589-420 is ideally suited for research aiming to characterize alternative binding sites or regulatory mechanisms on the Na⁺/K⁺-ATPase that are distinct from the well-studied ouabain-binding pocket. Its use can help delineate the functional roles of specific cysteine residues in pump activity and regulation in human erythrocyte models, as established in the foundational literature [1].

Structure-Activity Relationship (SAR) Studies for Phenoxyacetic Acid Derivatives

The defined chemical structure of L589-420 serves as a specific scaffold for SAR studies aimed at developing novel sodium pump modulators. Its 98% purity specification ensures that observed biological effects can be confidently attributed to the parent structure rather than contaminants, making it a reliable starting point for medicinal chemistry efforts focused on this chemotype .

Ex Vivo Erythrocyte Assays for Membrane Transport and Electrophysiology

The compound's validated activity in human erythrocytes makes it a suitable tool for ex vivo studies of membrane transport and electrophysiology in red blood cells. It can be used to modulate intracellular sodium ion concentrations to study downstream effects on cellular volume, membrane potential, and other ion transport pathways, as suggested by its functional description [2].

Quote Request

Request a Quote for L589-420

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.